N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide
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Overview
Description
N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction forms the core quinazoline structure, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides, which are key intermediates in the synthesis of quinazoline derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline ring, leading to different derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively block the growth and spread of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, known for its diverse biological activities.
Quinazolinone: A closely related compound with a similar structure, but with different functional groups, leading to distinct biological properties.
2,4-Diaminoquinazoline: Another derivative with potent anticancer activity, often used as a reference compound in biological studies.
Uniqueness
N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further modification and optimization .
Properties
Molecular Formula |
C16H17N5O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C16H17N5O3S/c1-9(22)17-6-7-18-13(23)8-12-15(24)21-14(19-12)10-4-2-3-5-11(10)20-16(21)25/h2-5,12,19H,6-8H2,1H3,(H,17,22)(H,18,23) |
InChI Key |
IXCCDHOOJRQOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
Origin of Product |
United States |
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